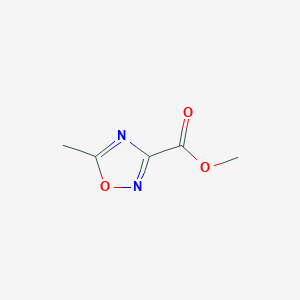

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate" is a compound associated with a family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse chemical reactions and properties, making them subjects of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives, including those similar to "this compound," often involves strategies like the cyclization of nitro compounds or amidoximes. A novel approach includes the copper-catalyzed cascade annulation of amidines and methylarenes, demonstrating a straightforward protocol to prepare oxadiazoles from readily available starting materials, employing inexpensive copper catalysts and green oxidants for an atom- and step-economy process (Guo et al., 2015).

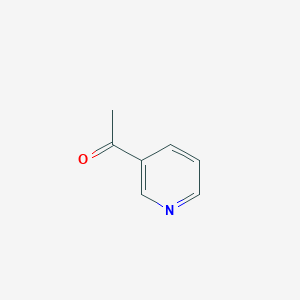

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques such as X-ray crystallography, revealing details about their crystalline forms and densities. For example, the crystal and molecular structures of related oxadiazole compounds have been determined, showing significant structural details that contribute to their unique properties (Willer et al., 2013).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nitrosation, which leads to the formation of 5-substituted-1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of these compounds in chemical synthesis (Kmetič & Stanovnik, 1995). Furthermore, the reactivity towards lithiation and subsequent transformations highlights the reactive nature of methyl-substituted oxadiazoles, providing pathways for the synthesis of various derivatives (Micetich, 1970).

Physical Properties Analysis

The physical properties, such as melting points and decomposition temperatures, of oxadiazole derivatives, are critical in assessing their potential applications. Compounds based on oxadiazole structures show moderate decomposition temperatures and are characterized by their melting points, thermal stabilities, and sensitivities, indicating their suitability for specific applications, such as in energetic materials (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are influenced by their structural features. Studies involving detailed structural, electronic, and spectroscopic analyses, including density functional theory (DFT) calculations, provide insights into the electronic structure, spectral features, and hydrogen bonding of these compounds. Such studies are fundamental in understanding the behavior of oxadiazole derivatives in various chemical environments and their potential applications in material science and organic electronics (Singh et al., 2019).

Scientific Research Applications

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate falls within the broader class of 1,2,4-oxadiazoles, a group of compounds with significant pharmacological and biological activities. These heterocyclic compounds, including both 1,2,4-oxadiazoles and their related 1,3,4-oxadiazoles, have been extensively researched for their diverse bioactivities and potential therapeutic applications.

Synthetic Routes and Biological Significance

The synthesis of 1,2,4-oxadiazoles primarily involves reactions between primary amidoximes and acylating agents. This method, along with others such as 1,3-dipolar cycloaddition, forms a foundation for the creation of a vast array of 1,2,4-oxadiazoles with significant biological roles (Kayukova, 2005). The structural diversity of 1,2,4-oxadiazoles enables their application in various therapeutic areas, including antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Metal-Ion Sensing Applications

Aside from their biological activities, 1,3,4-oxadiazoles, a closely related class, show promise in the development of chemosensors, particularly for metal-ion detection. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for creating sensitive and selective sensors for metal ions (Sharma et al., 2022).

Antiparasitic Agents

Furthermore, both 1,2,4- and 1,3,4-oxadiazoles have been identified as valuable scaffolds in the development of antiparasitic agents. Their structural versatility allows for the creation of compounds capable of treating parasitic infections effectively, highlighting the potential of oxadiazole derivatives in addressing global health challenges related to parasitic diseases (Pitasse-Santos et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate is a type of 1,2,4-oxadiazole, which has been synthesized as an anti-infective agent It’s known that 1,3,4-oxadiazole hybrids target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase, and many proteins that contribute to cancer cell proliferation .

Mode of Action

It’s known that 1,2,4-oxadiazoles have been used as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound likely interacts with its targets, causing changes that inhibit the growth and proliferation of infectious agents or cancer cells.

Biochemical Analysis

Biochemical Properties

They interact with various enzymes and proteins, but the specific interactions of Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate with biomolecules are not currently known .

Cellular Effects

Oxadiazoles have been shown to have anti-infective properties, suggesting that they may influence cell function . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is not currently known .

Molecular Mechanism

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that they may interact with biomolecules through hydrogen bonding, potentially influencing enzyme activity and gene expression .

properties

IUPAC Name |

methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-6-4(7-10-3)5(8)9-2/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVKCTLIAIEYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578243 |

Source

|

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19703-94-7 |

Source

|

| Record name | Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.